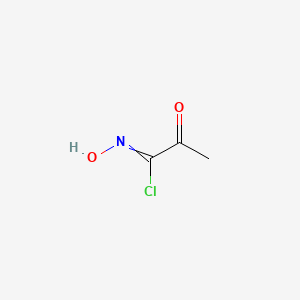

N-hydroxy-2-oxopropanimidoyl chloride

CAS No.:

Cat. No.: VC14289590

Molecular Formula: C3H4ClNO2

Molecular Weight: 121.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H4ClNO2 |

|---|---|

| Molecular Weight | 121.52 g/mol |

| IUPAC Name | N-hydroxy-2-oxopropanimidoyl chloride |

| Standard InChI | InChI=1S/C3H4ClNO2/c1-2(6)3(4)5-7/h7H,1H3 |

| Standard InChI Key | KCMDLQKACKNGMB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(=NO)Cl |

Introduction

Structural and Chemical Properties of N-Hydroxy-2-Oxopropanimidoyl Chloride

N-Hydroxy-2-oxopropanimidoyl chloride belongs to the class of imidoyl chlorides, featuring a reactive chlorinated imine group adjacent to a ketone and a hydroxylamine moiety. Its molecular formula is C₃H₄ClNO₂, with a molecular weight of 137.52 g/mol. Key spectral data include:

Spectroscopic Characterization

-

¹H NMR (300 MHz, CDCl₃): δ 8.80 (br s, 1H, -OH), 2.51 (s, 3H, -CH₃) .

-

¹³C NMR (75 MHz, CDCl₃): δ 189.1 (C=O), 140.5 (C=N), 26.0 (-CH₃) .

-

IR (neat): Strong absorption bands at 1763 cm⁻¹ (C=O stretch) and 3331 cm⁻¹ (N–OH stretch) .

The compound’s reactivity stems from the electrophilic chlorine atom and the tautomerism between the imidoyl chloride and oxime forms.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.58 g/cm³ | |

| Boiling Point | 269.4°C at 760 mmHg | |

| Flash Point | 116.7°C | |

| Solubility | Soluble in THF, CHCl₃ |

Synthesis and Optimization

Two-Step Synthesis from Ethyl Acetoacetate

The most efficient route involves a two-step process :

Step 1: Synthesis of (E)-2-Oxopropanal Oxime

Ethyl acetoacetate is treated with KOH and sodium nitrite in aqueous H₂SO₄ to yield (E)-2-oxopropanal oxime (88% yield).

Step 2: Chlorination with N-Chlorosuccinimide (NCS)

The oxime intermediate is reacted with NCS in chloroform at 50°C, catalyzed by pyridine, to afford N-hydroxy-2-oxopropanimidoyl chloride in 66% yield .

Reaction Optimization

Key parameters for maximizing yield include:

-

Temperature: 50°C for optimal chlorination efficiency.

-

Catalyst: Pyridine (0.2 eq) to neutralize HCl byproducts.

-

Solvent: Chloroform ensures high solubility of NCS and intermediates .

Applications in Organic Synthesis

Thiocyanate Synthesis

N-Hydroxy-2-oxopropanimidoyl chloride reacts with thiols (e.g., benzyl mercaptan) in the presence of triethylamine, followed by (diethylamino)sulfur trifluoride (DAST), to yield thiocyanates (6a–6n) with >80% efficiency :

Cyanamides via Nucleophilic Substitution

Reaction with primary or secondary amines (e.g., aniline) produces cyanamides (5a–5k) under mild basic conditions (K₂CO₃/MeOH) :

Comparative Analysis of Derivatives

| Derivative | Yield (%) | Application |

|---|---|---|

| Thiocyanate (6a) | 93 | Agrochemical intermediates |

| Cyanamides (5c) | 84 | Pharmaceutical precursors |

Recent Advances and Future Directions

Recent studies emphasize its role in cyanide-free syntheses, aligning with green chemistry principles. Ongoing research explores its utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume